

Unraveling the Molecular Landscape of BPH-628 (Elocalcitol): A Technical Guide

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Compound of Interest

Compound Name: BPH-628

Cat. No.: B15561655

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This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental data related to **BPH-628**, also known as Elocalcitol. Elocalcitol is a synthetic analog of calcitriol, the active form of vitamin D3, which has been investigated for its potential therapeutic effects in various conditions, including benign prostatic hyperplasia (BPH), overactive bladder, and male infertility.[1] This document serves as a comprehensive resource, summarizing key chemical properties, detailing its engagement with cellular signaling pathways, and presenting relevant experimental findings in a structured format.

Chemical Identity and Properties

Elocalcitol (**BPH-628**) is a fluorinated derivative of vitamin D3.[2] Its chemical modifications are designed to enhance its therapeutic properties while minimizing the hypercalcemic effects often associated with vitamin D analogs.[3]

Table 1: Chemical Identifiers of Elocalcitol (**BPH-628**)

Identifier	Value
IUPAC Name	trans-(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylenecyclohexan-1-ol[4]
SMILES	<chem>CCC(CC)/(C=C/C--INVALID-LINK--C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/C\3\C--INVALID-LINK--F">C@HO)C)O</chem> [4]
Molecular Formula	C29H43FO2[4]
CAS Number	199798-84-0[4]
Synonyms	BXL-628, Ro 26-9228[5][6]

Table 2: Physicochemical Properties of Elocalcitol (**BPH-628**)

Property	Value
Molecular Weight	442.6 g/mol [4]
Exact Mass	442.32470877 Da[4]

Mechanism of Action and Signaling Pathways

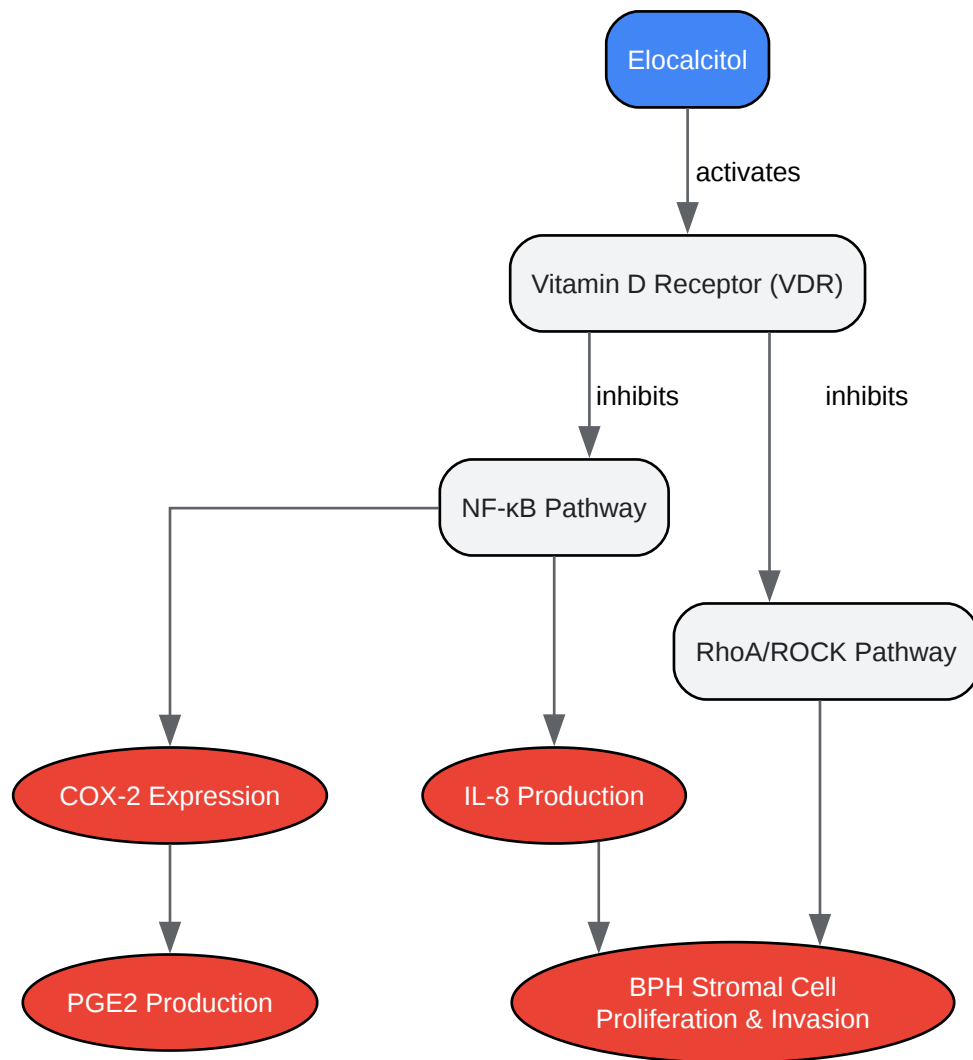
Elocalcitol exerts its biological effects primarily by acting as a selective agonist for the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[7][8] Its binding to the VDR initiates a cascade of molecular events that influence cell proliferation, differentiation, and inflammation.[7]

Anti-proliferative and Anti-inflammatory Effects in Benign Prostatic Hyperplasia (BPH)

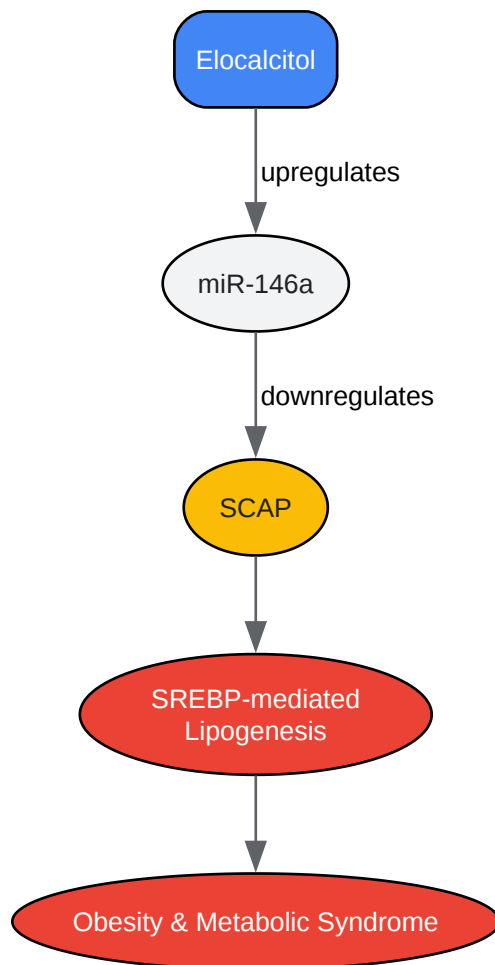
In the context of BPH, Elocalcitol has been shown to inhibit the proliferation of both androgen-dependent and androgen-independent prostate stromal cells.[1][9] This effect is, in part, mediated by its ability to interfere with inflammatory signaling pathways. Specifically, Elocalcitol

can inhibit the production of interleukin-8 (IL-8), a chemokine implicated in BPH pathogenesis. [9] This inhibition is associated with the suppression of the RhoA/Rho kinase (ROCK) and NF- κ B signaling pathways.[9]

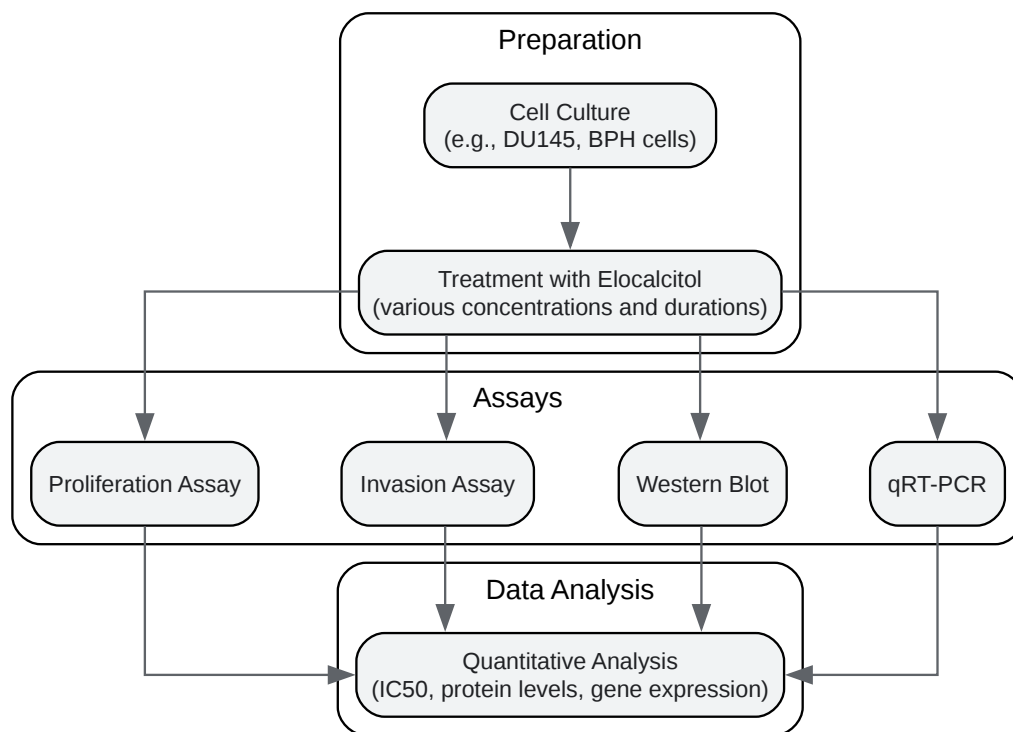
Elocalcitol's Anti-inflammatory Signaling Pathway in BPH



Elocalcitol's Role in Lipogenesis Regulation



General Experimental Workflow for In Vitro Studies



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